2-Amino-1-(3-fluorophenyl)ethanol
Overview
Description
2-Amino-1-(3-fluorophenyl)ethanol is an organic compound with the molecular formula C8H10FNO . It appears as a white to light yellow crystalline powder . It is soluble in water and most organic solvents .
Molecular Structure Analysis
The molecular structure of 2-Amino-1-(3-fluorophenyl)ethanol consists of a fluorophenyl group attached to an ethanolamine group . The InChI code for this compound is1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2
. Physical And Chemical Properties Analysis
2-Amino-1-(3-fluorophenyl)ethanol has a molecular weight of 155.17 . It is a solid at room temperature . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 287.4±25.0 °C at 760 mmHg, and a flash point of 127.6±23.2 °C .Scientific Research Applications
1. Synthesis of Thiazole-based Schiff base compounds
- Application Summary : “2-Amino-1-(3-fluorophenyl)ethanol” is used in the synthesis of Thiazole-based Schiff base compounds, which have significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism and have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
- Methods of Application : Conventional and green approaches using ZnO nanoparticles as a catalyst were used to synthesize these compounds .
- Results : Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin. Some compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid .
2. Biotechnological Applications of Alcohol Dehydrogenases
- Application Summary : Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones. “2-Amino-1-(3-fluorophenyl)ethanol” could potentially be used as a substrate in these reactions .
- Methods of Application : ADHs have been widely studied and applied in the asymmetric synthesis of chiral alcohols, based on their high stereoselectivity under mild conditions .
- Results : The widespread application of ADHs to the large-scale production of target products is still restricted due to their commercial availability and the low aqueous solubility of the substrates .
3. Intermediate in Pharmaceutical and Pesticide Industries
- Application Summary : “2-Amino-1-(3-fluorophenyl)ethanol” is an important intermediate, widely used in pharmaceutical and pesticide industries .
- Methods of Application : The specific methods of application can vary widely depending on the particular pharmaceutical or pesticide being synthesized .
- Results : The results or outcomes obtained would also depend on the specific pharmaceutical or pesticide product being synthesized .
4. Synthesis of Crizotinib
- Application Summary : “2-Amino-1-(3-fluorophenyl)ethanol” could potentially be used in the synthesis of Crizotinib, a dual inhibitor of the mesenchymal-epithelial transition (MET) and anaplastic lymphoma kinase (ALK), which was approved by the FDA for the treatment of advanced non-small cell lung cancer (NSCLC) .
- Methods of Application : The specific methods of application would involve complex organic synthesis procedures .
- Results : The results would be the successful synthesis of Crizotinib, a potent anti-cancer drug .
5. Asymmetric Reduction of 3-Phenyl-2-Chloro-3-Oxopropionic Acid Ethyl Ester
- Application Summary : “2-Amino-1-(3-fluorophenyl)ethanol” could potentially be used in the asymmetric reduction of 3-phenyl-2-chloro-3-oxopropionic acid ethyl ester, providing a building block (2S,3R)-2-chloro-3-hydroxy-3-phenylpropionic acid ethyl ester .
- Methods of Application : A new ADH cloned from Clostridium acetobutylicum was used for this asymmetric reduction .
- Results : The building block was obtained with 95% yield, 95% de, and 99% ee .
6. Synthesis of Various Bioactive Compounds
- Application Summary : “2-Amino-1-(3-fluorophenyl)ethanol” can be used to synthesize various bioactive compounds, such as drugs and pesticides .
- Methods of Application : The specific methods of application would involve complex organic synthesis procedures .
- Results : The results would be the successful synthesis of various bioactive compounds .
properties
IUPAC Name |
2-amino-1-(3-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIPUNKCUPNMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275374 | |
Record name | 2-amino-1-(3-fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-fluorophenyl)ethanol | |
CAS RN |
402-96-0 | |
Record name | α-(Aminomethyl)-3-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-1-(3-fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(3-fluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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